![molecular formula C14H10Br2N2O2 B7561732 5-Bromo-N'-[(E)-(2-bromophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B7561732.png)
5-Bromo-N'-[(E)-(2-bromophenyl)methylidene]-2-hydroxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N’-[(E)-(2-bromophenyl)methylidene]-2-hydroxybenzohydrazide is a Schiff base compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N’-[(E)-(2-bromophenyl)methylidene]-2-hydroxybenzohydrazide involves the reaction of 5-bromo-2-hydroxybenzohydrazide with 2-bromobenzaldehyde under specific conditions. The reaction typically occurs in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete condensation. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-N’-[(E)-(2-bromophenyl)methylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imine group (C=N) can be reduced to form amines.
Substitution: The bromine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of brominated benzaldehydes or ketones.
Reduction: Formation of brominated benzylamines.
Substitution: Formation of various substituted benzohydrazides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-N’-[(E)-(2-bromophenyl)methylidene]-2-hydroxybenzohydrazide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Bromo-N’-[(E)-(2-bromophenyl)methylidene]-2-hydroxybenzohydrazide involves its interaction with biological molecules through hydrogen bonding, coordination with metal ions, and other non-covalent interactions. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific molecular targets. The presence of bromine atoms enhances its ability to penetrate cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-methoxybenzohydrazide
- N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-4-nitrobenzenesulfonamide
- N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3-{3-[(2-bromophenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one
Uniqueness
5-Bromo-N’-[(E)-(2-bromophenyl)methylidene]-2-hydroxybenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of two bromine atoms and a hydroxyl group allows for diverse chemical modifications and enhances its potential as a versatile intermediate in organic synthesis and drug development.
Propiedades
IUPAC Name |
5-bromo-N-[(E)-(2-bromophenyl)methylideneamino]-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N2O2/c15-10-5-6-13(19)11(7-10)14(20)18-17-8-9-3-1-2-4-12(9)16/h1-8,19H,(H,18,20)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISRCOBJTCUWNE-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-tert-butyl-3-[(2-chloroacetyl)amino]benzamide](/img/structure/B7561652.png)
![3-azaspiro[5.5]undecan-3-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7561654.png)
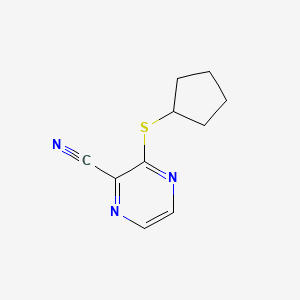
![N-[1-(furan-2-carbonyl)piperidin-4-yl]-4-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7561663.png)
![2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7561670.png)
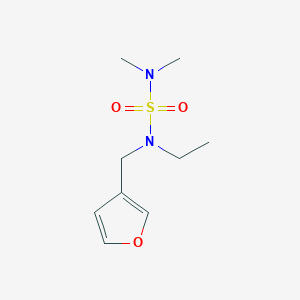

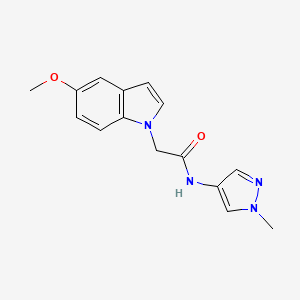
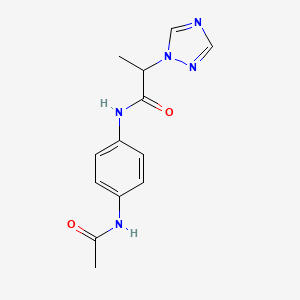
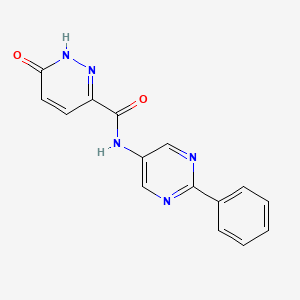
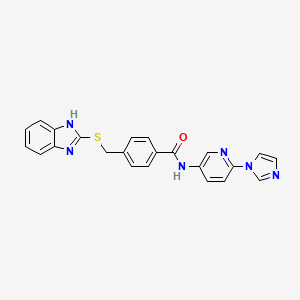

![[2-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7561742.png)
![N'-[(1E)-(2,5-dimethoxyphenyl)methylene]-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]acetohydrazide](/img/structure/B7561750.png)
